Comparative Recombinant PDE4 Isoform IC50 Profile vs. Rolipram
In a direct head-to-head comparison against the classical PDE4 inhibitor rolipram, LASSBio-448 (6a) demonstrated a distinct isoform activity profile. While both compounds inhibited all four PDE4 isoforms in a recombinant enzyme assay, the quantitative IC50 values highlight the differential potency of LASSBio-448 [1]. The complete numerical dataset for all four isoforms was identified but could not be retrieved for this guide. However, the available fragment confirms that LASSBio-448 inhibits PDE4A with an IC50 of 0.7 µM, which is 2.3-fold weaker than rolipram's IC50 of 0.3 µM. This loss of absolute potency is compensated by a shift in subtype selectivity, as LASSBio-448 is subsequently described as being approximately 4-fold less potent against PDE4D relative to other subtypes, a property not shared by rolipram [2].
| Evidence Dimension | Recombinant human PDE4A isoenzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 0.7 ± 0.07 µM |
| Comparator Or Baseline | Rolipram IC50 = 0.3 ± 0.03 µM |
| Quantified Difference | LASSBio-448 is 2.3-fold less potent against PDE4A than rolipram |
| Conditions | Recombinant enzyme assay; IC50 calculated by nonlinear regression; values represent mean ± SEM of three measurements. |
Why This Matters
This data establishes LASSBio-448 as a less potent but isoform-biased chemical probe, making it a critical comparator compound for dissecting PDE4 subtype-specific pharmacology in lead optimization programs, a role that rolipram cannot fulfill.
- [1] Nunes IKDC, de Souza ET, Cardozo SVS, et al. Table 3: PDE4 recombinant isoform inhibition (IC50, μM) for sulfonamide 6a (LASSBio-448) and rolipram. PLoS ONE. 2016;11(10):e0162895. View Source
- [2] de Souza ET, et al. Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. Eur J Med Chem. 2020;204:112653. View Source
